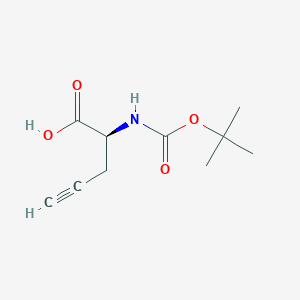

Boc-L-Propargylglycine

描述

准备方法

Synthetic Routes and Reaction Conditions

Boc-L-Propargylglycine can be synthesized through various methods. One common approach involves the reaction of an organic halide with a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, in the presence of zinc dust . This reaction is typically carried out in a polar aprotic solvent and in the absence of a Lewis acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for industrial applications .

化学反应分析

Types of Reactions

Boc-L-Propargylglycine undergoes various types of chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form different products.

Reduction: Reduction reactions can convert the propargyl group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alkanes or alkenes .

科学研究应用

Peptide Synthesis

Boc-L-Propargylglycine is primarily utilized in peptide synthesis, serving as a crucial building block. Its propargyl group allows for the introduction of alkyne functionalities, facilitating various coupling reactions.

- Solid Phase Peptide Synthesis (SPPS) : The compound is employed in SPPS to create complex peptides with enhanced properties. It acts as a precursor for tritium-labeled peptides, which are valuable for biological studies.

Bioconjugation

This compound plays a significant role in bioconjugation processes, where it is used to attach biomolecules to surfaces or other molecules. This enhances the functionality of drugs and diagnostics.

- Case Study : Research has demonstrated the successful conjugation of this compound to proteins, improving their stability and bioactivity in therapeutic applications .

Inhibitor Development

This compound has been identified as a selective inhibitor in enzyme studies. Its ability to interact with specific enzymes makes it valuable for developing targeted therapies.

- Example : Studies have shown that derivatives of this compound can inhibit cysteine proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Neuroscience Research

The compound is also applied in neuroscience research, particularly in studying neurotransmitter systems and developing potential treatments for neurological disorders.

- Application : Research indicates that this compound can modulate glutamate receptors, offering insights into synaptic transmission and plasticity .

Material Science

In material science, this compound is employed to create novel materials with enhanced biocompatibility for medical devices.

- Development : Its incorporation into polymer matrices has led to the development of materials suitable for drug delivery systems .

Table 1: Summary of Applications

Case Studies

- Tritium-Induced Norvaline Peptides :

- Palladium-Catalyzed Coupling Reactions :

- Neurotransmitter Modulation :

生物活性

Boc-L-Propargylglycine (Boc-Pra-OH) is an unusual amino acid derivative that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has been identified as a precursor in various synthetic pathways. Its structure includes a propargyl group, which contributes to its unique reactivity and biological properties. The compound is characterized by its ability to act as an inhibitor for specific enzymes, notably proline dehydrogenase (PRODH), which plays a crucial role in proline metabolism and has implications in cancer biology.

This compound functions as a suicide inhibitor of PRODH, leading to the irreversible inactivation of this enzyme. This inhibition can result in a cascade of biological effects, including:

- Induction of mitochondrial unfolded protein response (UPRmt) : The inhibition of PRODH by Boc-Pra-OH has been shown to activate chaperone proteins that assist in mitochondrial protein folding and degradation processes .

- Impact on reactive oxygen species (ROS) production : By modulating proline metabolism, Boc-Pra-OH influences ROS levels within cells, which can have both protective and detrimental effects depending on the cellular context .

Inhibition of Proline Dehydrogenase

Research indicates that this compound effectively inhibits PRODH, leading to decreased levels of proline-derived metabolites. A study demonstrated that administration of Boc-Pra-OH resulted in a significant reduction in PRODH activity in various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

In vivo studies have shown that Boc-Pra-OH can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Mice treated with Boc-Pra-OH exhibited enhanced expression of mitochondrial chaperones and proteases associated with neuroprotection and improved mitochondrial function . This finding indicates that Boc-Pra-OH may not only serve as an anticancer agent but also protect normal neuronal tissue from damage.

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKHAJIFPHJYMH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370331 | |

| Record name | Boc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63039-48-5 | |

| Record name | Boc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for Boc-L-Propargylglycine?

A1: Both papers describe a novel method for synthesizing this compound using zinc-mediated addition of active halides to a glycine cation equivalent. This method is significant because it offers a potentially more efficient and stereoselective route to this important building block for peptide and peptidomimetic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。